Cas no 2172607-04-2 (4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid)

4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
- 4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid
- 2172607-04-2
- EN300-1559531
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- Inchi: 1S/C27H30N2O5/c30-25(28-15-7-14-26(31)32)16-24(18-8-1-2-9-18)29-27(33)34-17-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-7,10-14,18,23-24H,1-2,8-9,15-17H2,(H,28,30)(H,29,33)(H,31,32)/b14-7+
- InChI Key: SPXAQUDDURQBSO-VGOFMYFVSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC/C=C/C(=O)O)=O)C1CCCC1)=O
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 105Ų
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559531-2.5g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1559531-0.05g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1559531-0.25g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1559531-0.5g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1559531-0.1g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1559531-10000mg |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1559531-100mg |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1559531-5.0g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559531-10.0g |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559531-500mg |
4-[3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]but-2-enoic acid |
2172607-04-2 | 500mg |
$3233.0 | 2023-09-25 |
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid
Introduction to 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid (CAS No. 2172607-04-2)
4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid, identified by its CAS number 2172607-04-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentyl group, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The presence of the Fmoc moiety in the molecule is particularly noteworthy, as it is commonly employed in peptide synthesis as a protective group for the amino group. This feature suggests potential utility in the development of peptide-based drugs or in the synthesis of more complex proteinogenic or non-proteinogenic peptides. Additionally, the cyclopentyl substituent contributes to the steric environment of the molecule, which can influence its interactions with biological targets such as enzymes or receptors.
The carboxylic acid functionality at the terminal position of the molecule provides another point of interest for medicinal chemists. Carboxylic acids are versatile pharmacophores that can participate in various chemical reactions, including esterification, amidation, and salt formation, thereby expanding the synthetic possibilities for derivatives. Furthermore, the but-2-enoic acid moiety introduces unsaturation into the molecular structure, which can affect both its physicochemical properties and its biological activity.
In recent years, there has been growing interest in the development of novel compounds with structural motifs that mimic natural products or bioactive peptides. The compound 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid aligns well with this trend, as its architecture combines elements that are often found in biologically active molecules. For instance, the fluorenylmethoxycarbonyl group not only serves as a protective group but also introduces a rigid aromatic system that may enhance binding affinity to biological targets.
From a synthetic chemistry perspective, this compound represents an interesting challenge due to its complex structure. The synthesis of such molecules typically requires multi-step strategies involving protection-deprotection steps, selective functionalization, and careful control of reaction conditions. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecular architectures like this one, paving the way for new drug candidates.
The potential applications of 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-enoic acid extend across various therapeutic areas. Its structural features suggest potential utility in modulating enzyme activity or interacting with specific protein targets. For example, compounds with similar scaffolds have been investigated for their roles in inhibiting proteases or kinases, which are often implicated in diseases such as cancer and inflammation.
One particularly exciting area of research is the development of small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play crucial roles in regulating cellular processes and are often dysregulated in disease states. The unique structural features of this compound may allow it to interact with modified proteins or enzymes involved in PTM pathways, offering a novel approach to therapeutic intervention.
Another promising application lies in the field of immunotherapy. The ability to modulate immune responses through small molecules has been increasingly recognized as a viable strategy for treating conditions such as autoimmune diseases and cancer immunotherapy. The compound's ability to interact with immune-related targets could make it a valuable tool in developing new immunomodulatory agents.
Recent studies have also explored the use of fluorinated aromatic moieties like fluorene derivatives in drug design due to their favorable pharmacokinetic properties and enhanced binding affinity. The fluorenylmethoxycarbonyl group in this compound may contribute to these desirable characteristics, making it an attractive scaffold for further optimization.
The synthesis and characterization of derivatives of 4-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-en-oic acid are ongoing areas of research. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune the properties of these molecules to improve their efficacy and selectivity. Computational modeling and high-throughput screening techniques are being employed to identify promising derivatives rapidly and efficiently.
The development of novel synthetic routes is another critical aspect being pursued. Efficient synthetic methodologies not only reduce production costs but also enable access to larger libraries of compounds for screening purposes. Techniques such as flow chemistry and microwave-assisted synthesis have shown great promise in accelerating these processes.
In conclusion,4–3–cyclopentyl–3–{((9H–fluoren–9–y l)methox y carb on y l }a min o)pr opan ami do bu t–2–en o i c ac i d (CAS No . 2172607–04–2 ) represents an intriguing molecule with significant potential i n pharma ceutical research . Its complex structure , featuring multiple pharmacophoric elements , makes it a valuable scaffold f or deve loping new dr ugs targeting various therapeutic areas . As synthetic chemistr y advances and our understanding o f biological t argets deepens , compounds like this one are poised to play an increasingly important role i n med ic ine .
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